Methyl 2-amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (phew, that’s a mouthful!) belongs to the class of quinoline derivatives. Its chemical structure combines various functional groups, making it an interesting target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriately substituted aromatic amines with a suitable ketone or aldehyde. The reaction typically proceeds under acidic or basic conditions, leading to the formation of the hexahydroquinoline core.
Reaction Conditions::Aromatic Amine Condensation: The reaction can occur in various solvents (e.g., ethanol, dichloromethane) with acid or base catalysts.
Ketone/Aldehyde Precursors: The choice of ketone or aldehyde precursor significantly influences the final compound’s substitution pattern.
Purification: After synthesis, purification methods such as column chromatography or recrystallization are employed.
Industrial Production:: While industrial-scale production details are scarce, laboratories often adapt similar synthetic strategies for larger-scale synthesis. Optimization of reaction conditions and scalability are critical factors.
Chemical Reactions Analysis
Reactivity::
Oxidation: Methyl 2-amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo oxidation reactions, yielding various oxidation states of the nitrogen and carbon atoms.
Reduction: Reduction of the carbonyl group or other functional groups is feasible.
Substitution: Aromatic substitution reactions (e.g., nucleophilic aromatic substitution) can modify the phenyl rings.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Strong bases (e.g., sodium hydroxide, sodium amide) facilitate nucleophilic substitutions.
Major Products:: The specific products depend on the reaction conditions and substituents. Isolation and characterization are essential to identify intermediates and final products.
Scientific Research Applications
Methyl 2-amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its diverse reactivity and structural features.
Biological Studies: It may interact with cellular receptors or enzymes, affecting biological processes.
Materials Science: Its unique structure could inspire novel materials or catalysts.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific protein targets, affecting cellular pathways. Further studies are needed to elucidate these details.
Comparison with Similar Compounds
Remember, research on this compound is ongoing, and new findings may emerge
Properties
Molecular Formula |
C26H26BrClN2O3 |
---|---|
Molecular Weight |
529.9 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-bromophenyl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26BrClN2O3/c1-14-17(28)6-5-7-18(14)30-19-12-26(2,3)13-20(31)22(19)21(15-8-10-16(27)11-9-15)23(24(30)29)25(32)33-4/h5-11,21H,12-13,29H2,1-4H3 |
InChI Key |
SULFWCIDGXYCCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C(=O)OC)C4=CC=C(C=C4)Br)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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